molecular formula C12H24N2O3 B13223285 tert-Butyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate

tert-Butyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate

Cat. No.: B13223285
M. Wt: 244.33 g/mol
InChI Key: KKPUGHVSDJAPBW-UHFFFAOYSA-N
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Description

tert-Butyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate protecting group, an aminomethyl substituent at the 2-position, a methoxy group at the 4-position, and a methyl group at the 2-position. The tert-butyl group enhances steric protection, while the aminomethyl and methoxy groups offer sites for hydrogen bonding and further functionalization .

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-9(16-5)6-12(14,4)8-13/h9H,6-8,13H2,1-5H3

InChI Key

KKPUGHVSDJAPBW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)OC)CN

Origin of Product

United States

Preparation Methods

Boc Protection and Ester Formation

A common early step involves reacting pyrrolidine-2-carboxylic acid derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP) to form the Boc-protected pyrrolidine carboxylate ester.

  • Example reaction conditions: Stirring at room temperature (25–30°C) overnight in solvents like tertiary butanol or methanol.
  • Yields reported for similar Boc-protected intermediates are high, often exceeding 80-90% after purification by column chromatography.

Introduction of Aminomethyl Group at C2

The aminomethyl substituent at the 2-position can be introduced via:

  • Lithiation of Boc-protected pyrrolidine esters using strong bases such as n-butyllithium (nBuLi) or lithium diisopropylamide (LDA) at low temperatures (-78°C), followed by reaction with electrophiles like formic pivalic anhydride or other formylating agents.
  • Subsequent reduction or amination steps to convert formyl intermediates to aminomethyl groups.
  • Careful temperature control during lithiation and electrophile addition is critical to maintain stereochemical integrity and avoid side reactions.

Methoxy Group Installation at C4

The methoxy substituent at the 4-position is typically introduced via esterification or alkylation reactions:

  • Use of methoxycarbonyl or methoxy-substituted reagents during ring functionalization.
  • Reaction conditions often involve mild acid catalysis or nucleophilic substitution under controlled temperatures.
  • For example, methylation of hydroxy precursors or direct methoxycarbonylation during ring closure steps.

Final Deprotection and Purification

  • After functional group installation, the Boc protecting group can be selectively removed or retained depending on downstream applications.
  • Purification is commonly achieved by column chromatography using silica gel with appropriate eluents (e.g., hexane/ethyl acetate mixtures).
  • Yields for final products typically range from 75% to over 90% depending on the scale and specific route.

Representative Experimental Procedure Summary

Step Reagents & Conditions Outcome Yield (%)
Boc protection Pyrrolidine derivative + Boc2O + DMAP, 25°C overnight, tertiary butanol Boc-protected pyrrolidine ester ~90
Lithiation & formylation nBuLi or LDA, -78°C, electrophile addition (formic pivalic anhydride) Formylated intermediate 75–90
Aminomethyl introduction Reduction/amination of formyl intermediate Aminomethyl substituted pyrrolidine 80–90
Methoxy group installation Alkylation or esterification with methoxy reagents 4-methoxy substituted pyrrolidine 80+
Purification Column chromatography Pure this compound 75–95

Summary of Key Literature and Patent Sources

Source Type Key Contributions
Patent EP3015456A1 (2014) Detailed synthetic routes for pyrrolidine-2-carboxylic acid derivatives, including Boc protection, lithiation, and electrophilic substitution steps with high yields and mild conditions.
Chemical Supplier Data (BenchChem, Ambeed) Provides practical synthetic insights, reaction conditions, and purity data for tert-butyl pyrrolidine derivatives, including stereochemistry and functional group modifications.
Research Articles & Reviews Discuss stereochemical control, reaction optimization, and applications of pyrrolidine derivatives in drug synthesis, emphasizing the importance of Boc protection and low-temperature lithiation.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study the effects of different functional groups on biological activity. It can serve as a model compound for investigating the interactions between small molecules and biological targets .

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may be used as a precursor for the development of new drugs or as a pharmacological tool to study specific biological pathways .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key analogs and their substituent differences are summarized in Table 1.

Table 1: Structural Comparison of Pyrrolidine Derivatives

Compound Name Substituents CAS Number Molecular Formula Key Differences Reference
tert-Butyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate 2-(aminomethyl), 4-methoxy, 2-methyl N/A C₁₃H₂₄N₂O₃ Target compound -
tert-Butyl (2S,4S)-2-(aminomethyl)-4-fluoro-pyrrolidine-1-carboxylate 2-(aminomethyl), 4-fluoro N/A C₁₁H₁₉FN₂O₂ Fluoro vs. methoxy; stereochemistry
tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate 2-(aminomethyl) 177911-87-4 C₁₁H₂₀N₂O₂ Lacks 4-methoxy and 2-methyl groups
(2S,4R)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate 4-(Z-amino), 2-(hydroxymethyl) 1194057-63-0 C₁₈H₂₆N₂O₅ Benzyloxycarbonyl-protected amino vs. free aminomethyl; hydroxymethyl vs. methyl
tert-Butyl (S)-2-(((4-methoxy-4-oxobut-2-yn-1-yl)oxy)methyl)pyrrolidine-1-carboxylate 2-(alkynyloxy-methyl) N/A C₁₆H₂₃NO₅ Alkyne-containing side chain vs. aminomethyl
Key Observations:
  • Substituent Position and Type : The 4-methoxy group in the target compound contrasts with the 4-fluoro substituent in its fluorinated analog (), altering electronic effects (electron-donating vs. electron-withdrawing) and hydrogen-bonding capacity.
  • Aminomethyl vs. Hydroxymethyl: The aminomethyl group (target compound) provides a primary amine for nucleophilic reactions, whereas hydroxymethyl () offers a hydroxyl group for oxidation or esterification .

Table 2: Analytical Data Comparison

Compound IR Peaks (cm⁻¹) NMR Features
Target Compound Expected C=O (~1700), NH₂ (~3300) δ 1.4 (t-Bu), δ 3.3 (OCH₃), δ 2.8 (CH₂NH₂)
Alkyne-Containing Analog () 2215 (C≡C), 1704 (C=O) δ 4.2 (OCH₃), δ 2.5 (pyrrolidine CH₂)

Biological Activity

tert-Butyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of this compound is C10H20N2O2C_{10}H_{20}N_{2}O_{2} with a molecular weight of 200.28 g/mol. The compound's structure includes a tert-butyl group, an aminomethyl side chain, and a methoxy group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₀H₂₀N₂O₂
Molecular Weight200.28 g/mol
Boiling PointNot available
Number of Heavy Atoms14
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
LogP (Partition Coefficient)Not available

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics like MRSA (Methicillin-resistant Staphylococcus aureus) .

In vitro studies suggest that the presence of the aminomethyl group enhances the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy against bacterial pathogens. The structure-activity relationship (SAR) analysis indicates that modifications to the pyrrolidine ring can lead to variations in antibacterial potency .

Anticancer Activity

Research has also explored the anticancer potential of pyrrolidine derivatives. The compound's ability to inhibit cell proliferation has been documented in various cancer cell lines. In particular, studies have shown that certain substituted pyrrolidines can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

For example, the compound's interaction with specific cellular targets has been linked to reduced viability in cancer cell lines such as HeLa and MCF-7. This suggests a promising avenue for developing new anticancer agents based on this structural framework .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of pyrrolidine derivatives demonstrated that this compound exhibited notable antibacterial activity against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, indicating its potential as an alternative treatment option .

Case Study 2: Anticancer Properties

In another investigation focusing on cancer therapy, researchers evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that the compound induced apoptosis at concentrations as low as 10 µM, with mechanisms involving caspase activation and mitochondrial dysfunction being observed .

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
Boc ProtectionBoc₂O, NaH, THF, 0°C to RT78–93%
Methoxy IncorporationCH₃I, NaH, THF, 3 hr64%
Final DeprotectionHCl (gaseous or aqueous), EtOAc extraction60–78%

How are NMR, IR, and HRMS used to confirm structure and purity?

Basic Research Question

  • ¹H/¹³C NMR : Key signals include:
    • Boc group : δ ~1.4 ppm (9H, s) for tert-butyl; δ ~155 ppm (C=O) in ¹³C NMR .
    • Aminomethyl : δ ~2.8–3.2 ppm (multiplet, CH₂NH₂) .
  • IR : Peaks at ~1680–1720 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O of methoxy) .
  • HRMS : Calculated vs. observed mass accuracy <2 ppm (e.g., C₁₄H₂₆N₂O₃: 294.1943 vs. 294.1948) .

Methodological Tip : Always cross-validate NMR assignments with DEPT-135 and 2D experiments (COSY, HSQC) to resolve overlapping signals .

How can stereochemical configurations be resolved using crystallography?

Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical for unambiguous stereochemical assignment :

  • Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) reduces thermal motion artifacts .
  • Refinement : Use SHELXL’s restraints for anisotropic displacement parameters. For example, reports an R factor of 0.037 for a similar Boc-pyrrolidine derivative .
  • Challenges : Disordered methoxy groups require TLS parameterization .

How do substituent variations (e.g., methoxy vs. hydroxy) affect bioactivity?

Advanced Research Question
Comparative studies on analogs (e.g., 4-methoxy vs. 4-hydroxy derivatives) reveal:

  • Lipophilicity : Methoxy groups increase logP by ~0.5 units, enhancing membrane permeability .
  • Hydrogen Bonding : Hydroxy groups improve target binding (e.g., kinase inhibition) but reduce metabolic stability .

Q. Table 2: Substituent Effects on Physicochemical Properties

SubstituentlogPSolubility (mg/mL)Bioactivity (IC₅₀, nM)Reference
4-Methoxy2.10.8120 ± 15
4-Hydroxy1.63.245 ± 8

How should researchers address contradictory NMR or crystallography data?

Advanced Research Question

  • Step 1 : Verify sample purity via HPLC (retention time >95%) .
  • Step 2 : Re-examine NMR acquisition parameters (e.g., solvent, temperature). For example, methoxy signals split in CDCl₃ but not in DMSO-d₆ .
  • Step 3 : Re-refine crystallographic models with alternate conformations. highlights SHELXL’s robustness in handling twinned data .

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